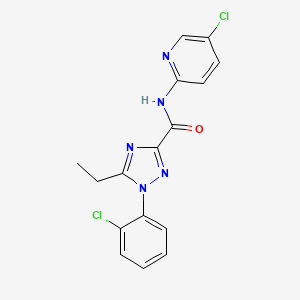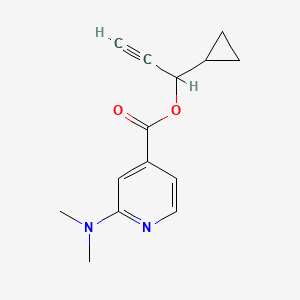![molecular formula C20H20N4O2 B7662503 N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)
N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide, commonly known as DMC, is a synthetic compound that has gained significant attention in the field of scientific research. DMC is a versatile molecule that has been studied for its potential applications in various fields, such as medicine, agriculture, and environmental science.
作用机制
The mechanism of action of DMC varies depending on its application. In medicine, DMC inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. In agriculture, DMC inhibits the activity of certain enzymes that are involved in weed and pest growth. In environmental science, DMC adsorbs certain pollutants from water.
Biochemical and Physiological Effects:
DMC has been shown to have various biochemical and physiological effects depending on its application. In medicine, DMC has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of certain enzymes. In agriculture, DMC has been shown to inhibit the growth of weeds and pests by inhibiting the activity of certain enzymes. In environmental science, DMC has been shown to adsorb certain pollutants from water.
实验室实验的优点和局限性
One advantage of using DMC in lab experiments is its versatility. DMC can be used in various scientific fields, such as medicine, agriculture, and environmental science. Another advantage of using DMC is its stability, which allows for long-term storage and use. However, one limitation of using DMC in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the study of DMC. In medicine, future studies could focus on the development of DMC-based drugs for the treatment of cancer and inflammation. In agriculture, future studies could focus on the development of DMC-based herbicides and pesticides that are more effective and environmentally friendly. In environmental science, future studies could focus on the development of DMC-based water treatment agents that are more efficient and cost-effective.
合成方法
DMC can be synthesized using various methods, including the reaction of 5-(dimethylcarbamoyl)-2-methylphenylhydrazine with 1-phenyl-3-(pyrazol-5-yl) urea in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of DMC can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
DMC has been extensively studied for its potential applications in various scientific fields. In medicine, DMC has been investigated for its anticancer properties. Studies have shown that DMC can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes. DMC has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In agriculture, DMC has been investigated for its potential use as a herbicide. Studies have shown that DMC can effectively control the growth of weeds by inhibiting the activity of certain enzymes. DMC has also been studied for its potential use as a pesticide, as it can effectively control the growth of certain pests.
In environmental science, DMC has been investigated for its potential use as a water treatment agent. Studies have shown that DMC can effectively remove certain pollutants from water by adsorption.
属性
IUPAC Name |
N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-9-10-15(20(26)23(2)3)13-18(14)21-19(25)17-11-12-24(22-17)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCPYMXOENAESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)NC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide](/img/structure/B7662426.png)
![2-(5-Methylfuran-2-yl)-1-[3-methyl-4-[2-(5-methylfuran-2-yl)acetyl]piperazin-1-yl]ethanone](/img/structure/B7662428.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-(3-fluoro-4-methoxyphenyl)-N-methylacetamide](/img/structure/B7662438.png)


![2-[5-(2,3-Dihydro-1,4-benzodioxin-5-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662464.png)
![2-fluoro-6-hydroxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7662467.png)
![[4-Chloro-3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylamino]phenyl]methanol](/img/structure/B7662471.png)
![2-[(Z)-1-(4-pyrazol-1-ylphenyl)prop-1-en-2-yl]pyrazine](/img/structure/B7662478.png)
![4-N,6-N-bis(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4,6-diamine](/img/structure/B7662481.png)
![2-[2-(4-Fluorophenoxy)ethyl-methylamino]-6-methylpyridine-3-carbonitrile](/img/structure/B7662485.png)
![4-chloro-N-[1-(2-fluoro-4-hydroxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B7662511.png)
![N-methyl-2-[5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7662516.png)

